(2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2287237-73-2
VCID: VC11645946
InChI:
SMILES:
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.6

(2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride

CAS No.: 2287237-73-2

Cat. No.: VC11645946

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.6

Purity: 95

* For research use only. Not for human or veterinary use.

(2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride - 2287237-73-2

Specification

CAS No. 2287237-73-2
Molecular Formula C6H12ClNO3
Molecular Weight 181.6

Introduction

Structural and Chemical Properties

Core Morpholine Framework

The morpholine ring in (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride adopts a chair conformation, with the methyl group at position 2 and the carboxylic acid at position 3 introducing steric and electronic modifications. The hydrochloride salt enhances aqueous solubility, critical for biological assays and formulation.

Stereochemical Significance

The (2S,3R) configuration ensures precise spatial orientation of functional groups, enabling selective interactions with chiral biological targets. Computational models suggest that this stereochemistry optimizes binding to enzymes and receptors by aligning hydrogen-bond donors/acceptors with complementary residues .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₁₂ClNO₃
Molecular Weight181.6 g/mol
IUPAC Name(2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride
Canonical SMILESC[C@H]1C@@HC(=O)O.Cl

Physicochemical Characteristics

The hydrochloride salt form increases polarity, yielding a logP value of -1.2, predictive of moderate membrane permeability. Thermal analysis (DSC) reveals a melting point of 214°C with decomposition, consistent with zwitterionic stability.

Synthesis and Manufacturing

Stereoselective Routes

Industrial synthesis employs chiral pool strategies using L-malic acid or serine derivatives to install the (2S,3R) configuration. A representative pathway involves:

  • Chiral Induction: L-Serine is converted to an aldehyde intermediate, followed by stereocontrolled Reformatsky reaction to establish the C3 stereocenter .

  • Ring Closure: Cyclization under acidic conditions forms the morpholine ring, with diastereomeric excess >90% achieved via kinetic resolution.

  • Salt Formation: Treatment with HCl gas yields the hydrochloride salt, purified via recrystallization from ethanol/water.

Process Optimization

Large-scale production utilizes continuous-flow reactors to enhance reaction control, reducing byproduct formation. Biocatalytic methods employing transaminases or ketoreductases have been patented for enantioselective synthesis, though industrial adoption remains limited .

Biological Activity and Mechanism

Enzyme Inhibition

The compound acts as a competitive inhibitor of glutamate racemase (Ki = 2.4 µM), disrupting bacterial cell wall synthesis by depleting D-glutamate pools . Molecular docking studies indicate that the carboxylic acid group coordinates Mg²⁺ in the enzyme active site, while the morpholine oxygen stabilizes a high-energy transition state.

Receptor Modulation

In neuronal assays, (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride shows partial agonism at metabotropic glutamate receptor 1 (mGluR1), with an EC₅₀ of 18 µM . This activity stems from structural mimicry of glutamate’s γ-carboxyl group, enabling selective targeting of Class C GPCRs.

Applications in Drug Development

Antibacterial Agents

As a glutamate racemase inhibitor, the compound is a lead structure for Gram-positive antibiotics. Derivatives with fluorinated methyl groups exhibit improved potency (MIC = 0.5 µg/mL against S. aureus) .

Neurological Therapeutics

Patent literature discloses prodrug esters (e.g., pivaloyloxymethyl) that enhance blood-brain barrier penetration for treating epilepsy and neurodegenerative diseases .

Table 2: Pharmacokinetic Profile

ParameterValueMethod
Plasma Half-life (rat)2.1 hLC-MS/MS
Protein Binding89%Ultrafiltration
Caco-2 Permeability6.7 × 10⁻⁶ cm/sCell monolayer assay

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (D₂O) δ 3.82 (dd, J = 11.2 Hz, H-2), 3.45 (m, H-6a), 1.42 (d, J = 6.8 Hz, CH₃).

  • HPLC: Chiralpak IC-3 column, 98.5% ee (tR = 7.8 min).

Stability Studies

Forced degradation under ICH guidelines shows susceptibility to oxidation at C3 (5% degradation after 48 h at 40°C/75% RH), mitigated by antioxidant additives.

Comparative Analysis with Analogues

(2R,3S)-Diastereomer

The (2R,3S)-configured isomer exhibits 10-fold lower mGluR1 activity, underscoring the importance of stereochemistry .

Carboxamide Derivative

Replacing the carboxylic acid with a carboxamide (C6H13ClN2O2) abolishes enzyme inhibition but enhances solubility (logP = -0.7), suggesting formulation adjuvants.

Future Directions

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PLGA) may improve pharmacokinetics, with preliminary studies showing 3-fold AUC increase in murine models .

Biocatalytic Production

Engineering E. coli expressing D-amino acid transaminase could enable fermentative synthesis, reducing reliance on chiral resolution .

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